molecular formula C10H15ClN2 B12857966 2-Chloro-4,6-diisopropylpyrimidine

2-Chloro-4,6-diisopropylpyrimidine

Cat. No.: B12857966
M. Wt: 198.69 g/mol
InChI Key: JZDNSTZVIHGIPT-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diisopropylpyrimidine is a halogenated pyrimidine derivative featuring chlorine and bulky isopropyl substituents at positions 2, 4, and 5. However, direct experimental data on this specific compound are absent in the provided evidence. The comparison below focuses on structurally and functionally related chloro-substituted pyrimidines and triazines, drawing insights from their substituent effects and reactivity.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-4,6-di(propan-2-yl)pyrimidine

InChI

InChI=1S/C10H15ClN2/c1-6(2)8-5-9(7(3)4)13-10(11)12-8/h5-7H,1-4H3

InChI Key

JZDNSTZVIHGIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-diisopropylpyrimidine typically involves the chlorination of 4,6-diisopropylpyrimidine. One common method includes the reaction of 4,6-diisopropylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{N}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of 2-Chloro-4,6-diisopropylpyrimidine may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diisopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Coupling Reactions: Formation of biaryl pyrimidines.

Scientific Research Applications

2-Chloro-4,6-diisopropylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-diisopropylpyrimidine involves its interaction with specific molecular targets. For instance, its inhibitory effects on enzymes like kinases are attributed to its ability to bind to the active site, blocking substrate access. This compound can also modulate signaling pathways by affecting the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are analyzed based on substituent patterns, applications, and reactivity:

2-Chloro-4,6-dimethoxypyrimidine
  • CAS : 13223-25-1
  • Substituents : Chlorine (C2), methoxy groups (C4, C6)
  • Structure : Pyrimidine ring
  • Applications : Used in chemical synthesis as an intermediate. Methoxy groups enhance electron density, making it suitable for nucleophilic aromatic substitution reactions .
  • Reactivity : Electron-rich due to methoxy substituents, facilitating activation in coupling reactions.
6-Chloro-4-hydroxypyrimidine
  • CAS : 4765-77-9
  • Substituents : Chlorine (C6), hydroxyl group (C4)
  • Structure : Pyrimidine ring
  • Applications : Employed in manufacturing and laboratory settings. The hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets .
  • Reactivity : Polar nature allows participation in acid-base reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
  • Substituents : Chlorine (C2), methoxy groups (C4, C6)
  • Structure : 1,3,5-Triazine ring
  • Applications : Widely used as a coupling agent for activating carboxylic acids in peptide synthesis. Demonstrated 75% yield in reactions with N-methylmorpholine in tetrahydrofuran (THF) at −5°C .
  • Reactivity : High electrophilicity due to triazine core, enabling efficient activation of carboxyl groups.

Comparative Data Table

Property 2-Chloro-4,6-diisopropylpyrimidine (Hypothetical) 2-Chloro-4,6-dimethoxypyrimidine 6-Chloro-4-hydroxypyrimidine CDMT (Triazine)
CAS Number N/A 13223-25-1 4765-77-9 Not provided
Core Structure Pyrimidine Pyrimidine Pyrimidine 1,3,5-Triazine
Substituents Cl, 4,6-diisopropyl Cl, 4,6-dimethoxy Cl (C6), 4-hydroxy Cl, 4,6-dimethoxy
Electron Effects Electron-withdrawing (Cl), bulky substituents Electron-donating (methoxy) Polar (hydroxyl) Electron-deficient
Solubility Likely low in water (lipophilic) Moderate (methoxy enhances polarity) High (due to hydroxyl) Soluble in THF
Key Applications Synthetic intermediate (inferred) Organic synthesis Manufacturing, labs Carboxylic acid activation
Reaction Conditions N/A Room temperature (inferred) Not specified −5°C, THF, 75% yield

Substituent Effects on Reactivity

  • Methoxy Groups (2-Chloro-4,6-dimethoxypyrimidine) : Increase electron density on the pyrimidine ring, promoting electrophilic aromatic substitution. Methoxy derivatives are less sterically hindered compared to isopropyl analogs.
  • Hydroxyl Group (6-Chloro-4-hydroxypyrimidine) : Enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, acidity (pKa ~8–10) may limit stability under basic conditions.
  • Increased lipophilicity could reduce aqueous solubility but improve compatibility with organic solvents.

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